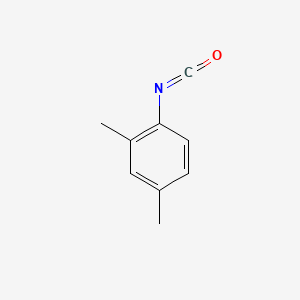
2-Tridecenoic acid
Descripción general
Descripción
2-Tridecenoic acid is an unsaturated long-chain fatty acid with the molecular formula C₁₃H₂₄O₂ It is characterized by the presence of a double bond in its carbon chain, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Tridecenoic acid can be synthesized through several methods, including chemical synthesis and extraction from natural oils and fats. One common synthetic route involves the hydrolysis of oils and fats followed by the separation and purification of fatty acids . The reaction conditions typically involve the use of strong acids or bases to facilitate the hydrolysis process.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of triglycerides found in natural oils. The hydrolysis process is followed by distillation and purification to obtain the desired fatty acid. This method is preferred due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Tridecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen to the compound, which can convert the double bond into a single bond, forming saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Tridecenoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role in cell signaling and metabolism.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and inflammation.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Tridecenoic acid involves its interaction with various molecular targets and pathways. It has been shown to affect the expression of enzymes involved in fatty acid metabolism, such as acetyl-coenzyme A carboxylase alpha and carnitine palmitoyltransferase 1A . These interactions can influence cellular processes such as lipid synthesis and energy production.
Comparación Con Compuestos Similares
- Tridecanoic acid
- Dodecanoic acid
- Tetradecanoic acid
2-Tridecenoic acid stands out due to its unique unsaturated structure, which offers distinct advantages in both chemical synthesis and biological applications.
Propiedades
Número CAS |
6969-16-0 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(Z)-tridec-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11- |
Clave InChI |
GQVYBECSNBLQJV-QXMHVHEDSA-N |
SMILES |
CCCCCCCCCCC=CC(=O)O |
SMILES isomérico |
CCCCCCCCCC/C=C\C(=O)O |
SMILES canónico |
CCCCCCCCCCC=CC(=O)O |
| 32466-55-0 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 2-tridecenoic acid?
A1: Research suggests that trans-2-tridecenoic acid exhibits anti-ulcer activity. In rat models, it demonstrated a significant reduction in ulcer index across various ulcer types, including those induced by pylorus ligation, aspirin, phenylbutazone, histamine, and stress []. This protective effect is potentially linked to its ability to increase sialic acid levels in gastric mucus, contributing to a stronger protective barrier in the stomach [].
Q2: Is this compound found naturally?
A2: Yes, this compound is a key structural component of the natural antibiotic esperin. Esperin, isolated from bacteria, contains this compound linked to a chain of amino acids (glutamic acid, aspartic acid, valine, leucine) [, ]. This structure is crucial for the antibiotic activity of esperin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)




![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)





